molecular formula C12H19NO B13242259 4-Methoxy-N-(pentan-3-YL)aniline

4-Methoxy-N-(pentan-3-YL)aniline

Cat. No.: B13242259
M. Wt: 193.28 g/mol
InChI Key: YYFXQLQLZFZIAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(pentan-3-yl)aniline can be achieved through hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This innovative approach was reported by Baran and coworkers .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s preparation typically involves standard organic synthesis techniques that can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(pentan-3-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The methoxy group on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine group.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Methoxy-N-(pentan-3-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(pentan-3-yl)aniline involves its interaction with molecular targets through its amine and methoxy functional groups. These interactions can influence various biochemical pathways, making the compound valuable in medicinal chemistry for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(pentan-3-yl)aniline is unique due to its specific hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of specialized drug candidates and advanced materials .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-methoxy-N-pentan-3-ylaniline

InChI

InChI=1S/C12H19NO/c1-4-10(5-2)13-11-6-8-12(14-3)9-7-11/h6-10,13H,4-5H2,1-3H3

InChI Key

YYFXQLQLZFZIAS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=C(C=C1)OC

Origin of Product

United States

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